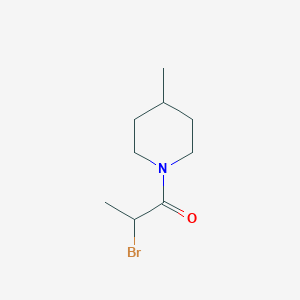
2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to a propanoyl group, and a piperidine ring substituted with a methyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
準備方法
The synthesis of 2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperidine with 2-bromopropionyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general synthetic route can be summarized as follows:
Starting Materials: 4-methylpiperidine and 2-bromopropionyl bromide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Solvent: Common solvents used in this reaction include dichloromethane or chloroform.
Procedure: 4-methylpiperidine is dissolved in the chosen solvent, and 2-bromopropionyl bromide is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours, after which the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and minimize waste.
化学反応の分析
2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the carbonyl group to alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-methylpiperidine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable tool in the development of new synthetic methodologies.
Material Science: The compound is used in the preparation of functionalized materials, such as polymers and nanomaterials, which have applications in coatings, adhesives, and electronics.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with enzymes and receptors.
作用機序
The mechanism of action of 2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, blocking their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the nervous system. This mechanism is relevant in the study of neurological disorders such as Alzheimer’s disease.
類似化合物との比較
2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Bromopropanoyl)piperidine: This compound lacks the methyl group on the piperidine ring, which may affect its reactivity and biological activity.
1-(2-Bromopropanoyl)-2-methylpiperidine: This compound has a different substitution pattern on the piperidine ring, which can lead to variations in its chemical and biological properties.
Ethyl 1-(2-bromopropanoyl)-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound has a more complex structure with additional functional groups, making it suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential for diverse applications.
特性
IUPAC Name |
2-bromo-1-(4-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIWGQTVBFUANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)
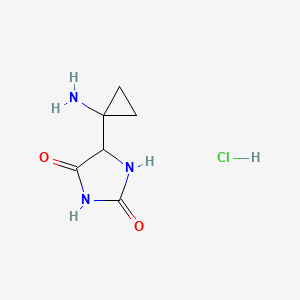
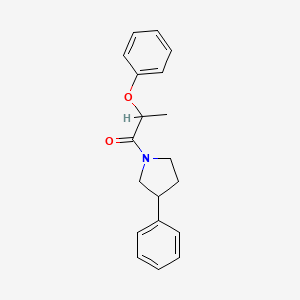
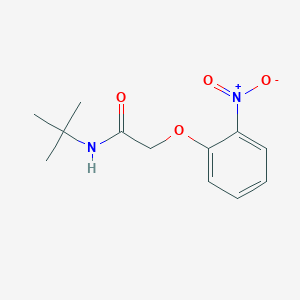
![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2728046.png)
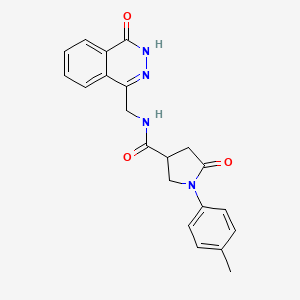

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)


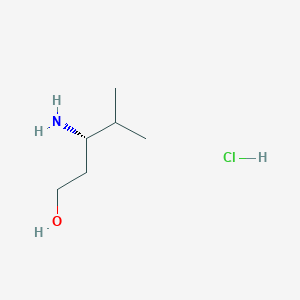
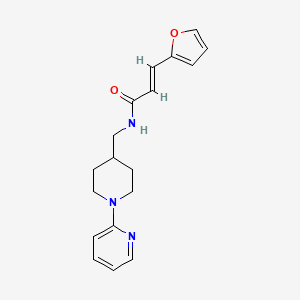
![3-(2-ETHOXYETHYL)-1-METHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2728065.png)
